molecular formula C11H9FN2O B1465669 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde CAS No. 1178154-66-9

2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

Cat. No. B1465669
CAS RN: 1178154-66-9
M. Wt: 204.2 g/mol
InChI Key: HLEFJZYULWNFTR-UHFFFAOYSA-N
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Description

2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, Suzuki coupling reactions of either (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester or its pyrazolyl-C3-methylated counterpart with a 5-substituted-2,4-dichloropyrimidine in the presence of PdCl2 (dppf)·DCM and K2CO3 in 1,4-dioxane/ethanol/water afforded 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines .


Molecular Structure Analysis

The molecular structure of 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde can be analyzed using techniques such as IR spectroscopy .

Scientific Research Applications

Antiviral Research

This compound has potential applications in antiviral research due to the biological activity of indole derivatives, which are structurally similar. Indole derivatives have been found to exhibit inhibitory activity against influenza A and other viruses . By extension, 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde could be synthesized into derivatives that might serve as potent antiviral agents.

Anti-inflammatory Applications

The indole scaffold, which is related to the pyrazole moiety of the compound , is known for its anti-inflammatory properties . This suggests that 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde could be utilized in the synthesis of new anti-inflammatory drugs.

Oncology and Anticancer Agents

Indole derivatives are significant in the development of anticancer drugs. The pyrazole core, similar to the one present in our compound, has shown improved growth inhibition in cancer cells . This indicates that 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde could be a valuable precursor in synthesizing novel anticancer agents.

Magnetic Materials Synthesis

The compound has potential use in the synthesis of magnetic materials. A related compound, 5-fluoro-1-methyl-pyrazol-4-yl-substituted nitronyl nitroxide radical , and its metal complexes have been studied for their magnetic properties . This suggests that 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde could be used to develop new magnetic materials with potential applications in electronics and data storage.

Antimicrobial and Antibacterial Agents

Pyrazole derivatives are known for their antibacterial properties . As such, 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde could be instrumental in creating new antimicrobial and antibacterial agents, contributing to the fight against resistant bacterial strains.

Antiparasitic Activity

Compounds with the pyrazole scaffold have shown activity against parasitic infections. For instance, derivatives have been evaluated for their antileishmanial and antimalarial effects . This opens up possibilities for 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde to be used in the development of new antiparasitic medications.

Agricultural Chemicals

The pyrazole core is also associated with herbicidal properties . Therefore, 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde could be explored for its use in developing new herbicides, contributing to agricultural productivity.

Safety and Hazards

The safety and hazards of 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde can be determined by studying its biological activities and effects. For instance, pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions in the study of 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde and similar compounds involve the development of new drugs that overcome the problems of antimicrobial resistance . There is a great importance of heterocyclic ring-containing drugs in treating infectious diseases . Therefore, the development of novel drugs using pyrazole as a scaffold is a promising area of research .

properties

IUPAC Name

2-fluoro-5-(1-methylpyrazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-14-6-10(5-13-14)8-2-3-11(12)9(4-8)7-15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEFJZYULWNFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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